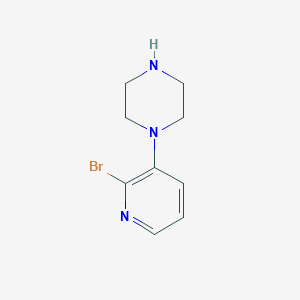
1-(2-Bromopyridin-3-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromopyridin-3-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3 and a molecular weight of 242.1 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
準備方法
The synthesis of 1-(2-Bromopyridin-3-yl)piperazine typically involves the reaction of piperazine with 2-bromo-3-chloropyridine . The reaction is carried out under specific conditions to ensure the formation of the desired product. Here is a general synthetic route:
Starting Materials: Piperazine and 2-bromo-3-chloropyridine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to reflux for several hours.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
化学反応の分析
1-(2-Bromopyridin-3-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced with other groups in the presence of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the bromine atom is replaced with an aryl group.
科学的研究の応用
1-(2-Bromopyridin-3-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential as therapeutic agents.
Biological Research: The compound is used in the development of probes and ligands for biological targets, aiding in the study of biochemical pathways and mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical entities.
作用機序
The specific mechanism of action for 1-(2-Bromopyridin-3-yl)piperazine is not well-documented. piperazine derivatives generally exert their effects by interacting with various molecular targets, such as receptors or enzymes. For instance, some piperazine compounds act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in specific physiological effects .
類似化合物との比較
1-(2-Bromopyridin-3-yl)piperazine can be compared with other pyridinylpiperazine derivatives, such as:
1-(2-Pyridinyl)piperazine: Known for its role as a selective α2-adrenergic receptor antagonist.
1-(3-Fluoro-2-pyridinyl)piperazine: Another derivative with potent biological activity.
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the bromine atom in this compound makes it particularly useful for further functionalization through substitution reactions.
特性
分子式 |
C9H12BrN3 |
|---|---|
分子量 |
242.12 g/mol |
IUPAC名 |
1-(2-bromopyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12BrN3/c10-9-8(2-1-3-12-9)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |
InChIキー |
CPXVQDMPRPAOMJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(N=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


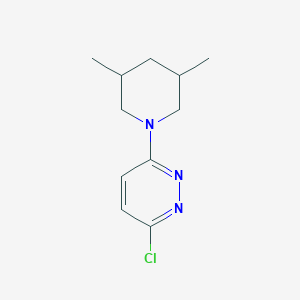

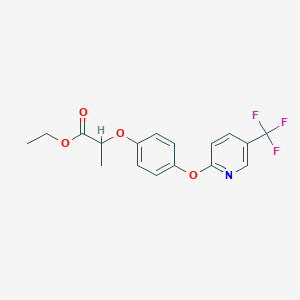
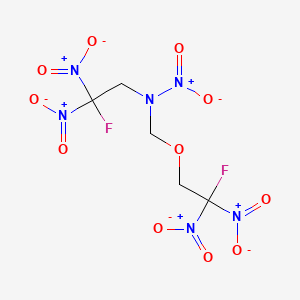
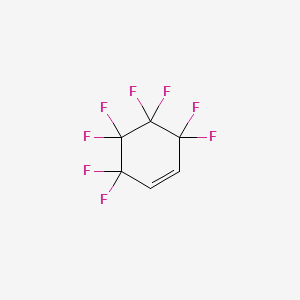
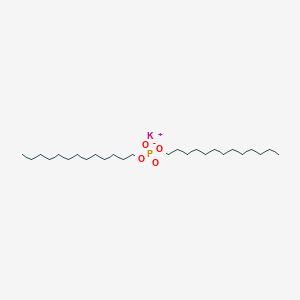
![{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid](/img/structure/B13410120.png)
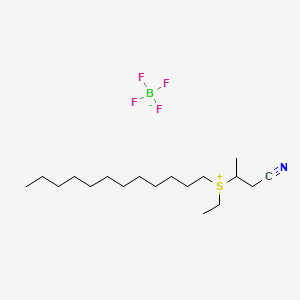
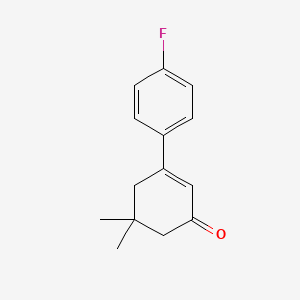
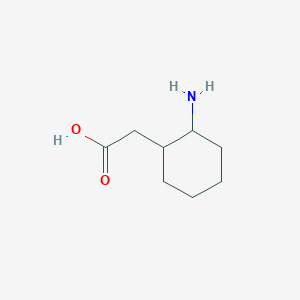
![(4R)-5-[[1-[[(3R,9R,15R)-15-(3-aminopropyl)-9-benzyl-12-butan-2-yl-3-(carboxymethyl)-6-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazacyclodocos-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(3-methylpentan-2-yl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13410158.png)
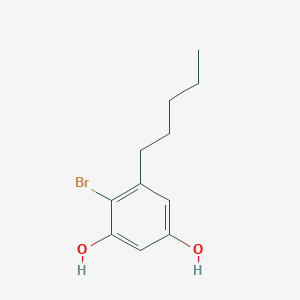
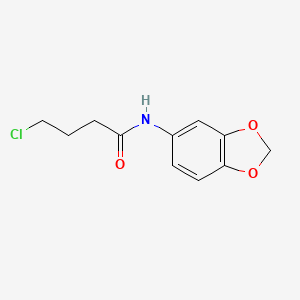
![4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol](/img/structure/B13410176.png)
